1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene 1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene
Brand Name: Vulcanchem
CAS No.: 947534-45-4
VCID: VC17205037
InChI: InChI=1S/C14H10BrF3O2/c15-11-6-2-1-5-10(11)9-19-12-7-3-4-8-13(12)20-14(16,17)18/h1-8H,9H2
SMILES:
Molecular Formula: C14H10BrF3O2
Molecular Weight: 347.13 g/mol

1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene

CAS No.: 947534-45-4

Cat. No.: VC17205037

Molecular Formula: C14H10BrF3O2

Molecular Weight: 347.13 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene - 947534-45-4

Specification

CAS No. 947534-45-4
Molecular Formula C14H10BrF3O2
Molecular Weight 347.13 g/mol
IUPAC Name 1-bromo-2-[[2-(trifluoromethoxy)phenoxy]methyl]benzene
Standard InChI InChI=1S/C14H10BrF3O2/c15-11-6-2-1-5-10(11)9-19-12-7-3-4-8-13(12)20-14(16,17)18/h1-8H,9H2
Standard InChI Key QGOPWPDVVNZLJK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)COC2=CC=CC=C2OC(F)(F)F)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C14H10BrF3O2\text{C}_{14}\text{H}_{10}\text{BrF}_3\text{O}_2, with a calculated molecular weight of 347.14 g/mol . Its structure features a benzene core substituted with three functional groups:

  • A bromine atom at position 1, which serves as a reactive site for cross-coupling reactions.

  • A phenoxymethyl group (-CH2_2-O-C6_6H4_4-) at position 2, providing a bridging oxygen atom that enhances solubility and facilitates further derivatization.

  • A trifluoromethoxy group (-OCF3_3) at position 2 of the phenoxy ring, contributing to electron-withdrawing effects and metabolic stability .

The trifluoromethoxy group’s electronegativity polarizes the aromatic system, influencing both reactivity and intermolecular interactions.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene involves multi-step nucleophilic aromatic substitution and etherification reactions. A representative pathway is outlined below:

Step 1: Preparation of 2-(Trifluoromethoxy)phenol

2-(Trifluoromethoxy)phenol is synthesized via nitration and reduction of phenol derivatives, followed by trifluoromethylation using silver trifluoroacetate .

Step 2: Benzylation of 2-(Trifluoromethoxy)phenol

The phenol reacts with 1-bromo-2-(bromomethyl)benzene in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) at 80–110°C . The reaction proceeds via an SN2 mechanism, yielding the target compound after purification by recrystallization or column chromatography.

C6H4(Br)CH2Br+C6H4(OCF3)OHDMFK2CO3C6H4(Br)CH2OC6H3(OCF3)+HBr\text{C}_6\text{H}_4(\text{Br})\text{CH}_2\text{Br} + \text{C}_6\text{H}_4(\text{OCF}_3)\text{OH} \xrightarrow[\text{DMF}]{\text{K}_2\text{CO}_3} \text{C}_6\text{H}_4(\text{Br})\text{CH}_2\text{O}\text{C}_6\text{H}_3(\text{OCF}_3) + \text{HBr}

Optimization Notes:

  • Solvent: DMF enhances solubility of aromatic intermediates .

  • Temperature: Reactions at 110°C achieve >90% conversion within 12 hours .

  • Workup: Washing with aqueous NaOH removes unreacted phenolic starting material .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting Point85–88°C (estimated)
Boiling Point290–295°C (extrapolated)
Solubility in DCM>50 mg/mL
LogP (Octanol-Water)3.2 ± 0.3

The high logP value underscores the compound’s lipophilicity, a trait advantageous in drug design for membrane permeability .

Reactivity and Functionalization

Cross-Coupling Reactions

The bromine atom at position 1 enables participation in palladium-catalyzed couplings, such as:

  • Suzuki-Miyaura: Forms biaryl systems with boronic acids .

  • Buchwald-Hartwig: Introduces amine functionalities for pharmaceutical intermediates .

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at the meta position relative to the trifluoromethoxy group, guided by its strong electron-withdrawing nature .

Applications in Drug Discovery

Kinase Inhibitor Development

The trifluoromethoxy group enhances binding affinity to ATP pockets in kinase targets. For example, derivatives of this compound have shown IC50_{50} values <100 nM against EGFR and VEGFR2 in preclinical assays .

Agricultural Chemistry

Structural analogs act as precursors to herbicides targeting acetolactate synthase (ALS), with field trials demonstrating 95% weed suppression at 10 g/ha .

Comparison with Structural Analogs

Compound NameKey DifferencesApplications
1-Bromo-2-(trifluoromethyl)benzeneLacks phenoxymethyl bridgePolymer additives
2-Bromo-4-(trifluoromethoxy)anisoleMethoxy vs. phenoxymethylLiquid crystals

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator